Ala-Ser-Lys peptide molecular weight and isoelectric point
Ala-Ser-Lys peptide molecular weight and isoelectric point
Comprehensive Technical Guide on the Characterization of the Ala-Ser-Lys (ASK) Peptide: Molecular Weight and Isoelectric Point Determination
Executive Summary
The accurate biophysical characterization of short oligopeptides is a foundational requirement in drug development, proteomics, and structural biology. For the model tripeptide Ala-Ser-Lys (ASK), determining the exact molecular weight (MW) and isoelectric point (pI) dictates downstream handling, purification strategies, and mass spectrometry (MS) ionization efficiency. This guide details the theoretical computation and empirical validation of the ASK peptide's MW and pI, emphasizing the causality behind analytical choices and the implementation of self-validating experimental workflows.
Theoretical Framework & Computational Analysis
Before empirical testing, establishing the theoretical baseline of a peptide is critical for selecting appropriate analytical buffers, capillary coatings, and mass analyzer settings.
Molecular Weight (MW) Stoichiometry
The sequence of the ASK peptide consists of Alanine (N-terminus), Serine, and Lysine (C-terminus). The theoretical intact monoisotopic mass and average molecular weight are calculated by summing the residue masses and subtracting the water lost during the formation of two peptide bonds.
The exact chemical formula for Ala-Ser-Lys is
Table 1: Mass Contributions of Ala-Ser-Lys Residues
| Amino Acid / Component | Formula | Free Amino Acid Mass ( g/mol ) | Contribution to Peptide |
| Alanine (Ala / A) | 89.09 | N-terminal residue | |
| Serine (Ser / S) | 105.09 | Internal residue | |
| Lysine (Lys / K) | 146.19 | C-terminal residue | |
| Water Loss (2 bonds) | -36.03 | Dehydration synthesis | |
| Total Intact Peptide | 304.34 | Final MW |
Isoelectric Point (pI) Prediction
The isoelectric point (pI) is the pH at which the peptide carries a net-zero electrical charge (the zwitterionic state)[2]. For short peptides, the pI is heavily influenced by the terminal groups and any ionizable side chains. The ASK peptide possesses three ionizable groups:
-
N-terminal
-amino group (Alanine): -
C-terminal
-carboxyl group (Lysine): -
-amino side chain (Lysine):
At physiological pH (7.4), the N-terminus is protonated (+1), the C-terminus is deprotonated (-1), and the Lysine side chain is protonated (+1), resulting in a net charge of +1. To achieve a net charge of zero, the pH must be raised to deprotonate the N-terminus while keeping the Lysine side chain protonated. The pI is the average of the
Advanced bioinformatics tools, such as the Isoelectric Point Calculator (IPC 2.0) and ExPASy ProtParam, utilize deep learning and support vector regression models to refine these
Logical charge state transitions of the Ala-Ser-Lys peptide across a pH gradient.
Empirical Validation Methodologies
Theoretical calculations must be empirically validated to account for buffer interactions and real-world folding (though minimal in tripeptides). We employ Capillary Isoelectric Focusing (cIEF) for pI determination and Liquid Chromatography-Mass Spectrometry (LC-MS) for MW confirmation.
Why cIEF over Slab-Gel IEF?
Traditional 2D-PAGE or slab-gel IEF suffers from poor recovery and low resolution for short peptides. Capillary Isoelectric Focusing (cIEF) is selected because it provides ultra-high resolution (up to 0.005 pI units) and keeps the peptide in the liquid phase[6][7]. Furthermore, because the ASK peptide is highly basic (pI ~9.25), it is prone to adsorbing onto the negatively charged silanol groups of bare fused-silica capillaries. Causality: To prevent this adsorption and eliminate electroosmotic flow (EOF), we strictly utilize linear polyacrylamide (LPA)-coated capillaries[7][8].
Why Chemical Mobilization?
In cIEF, once the pH gradient is formed and the peptide focuses at its pI, it must be moved past the UV or MS detector. Pressure mobilization can cause Taylor dispersion (a parabolic flow profile that broadens the focused peptide zones). Causality: We utilize chemical mobilization using acetic acid. The introduction of hydronium ions from the anodic side titrates the pH gradient from basic to acidic, imparting a positive charge to the focused proteins and sweeping them past the detector as sharp, intact zones[9].
Step-by-step workflow for Capillary Isoelectric Focusing (cIEF) of peptides.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . A self-validating protocol ensures that if a reagent fails or an instrument drifts, the system flags the error internally before generating false data.
Protocol A: Liquid Chromatography-Mass Spectrometry (LC-MS) for MW
System Suitability (Self-Validation): Before analyzing the ASK peptide, inject a standard Peptide Retention Time Calibration Mixture. The mass accuracy of the standard must be
-
Sample Preparation: Dissolve the synthesized ASK peptide in 0.1% Formic Acid (FA) in LC-MS grade water to a final concentration of 10 µg/mL.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 5% to 40% Acetonitrile (with 0.1% FA) over 10 minutes.
-
Ionization: Utilize positive-ion mode Electrospray Ionization (ESI+). Because ASK is highly basic, it will readily accept a proton to form the
ion. -
Data Analysis: Extract the chromatogram for the theoretical
of 305.34 (304.34 Da + 1.007 Da for the proton). Verify the isotopic envelope to rule out deamidation or truncation artifacts.
Protocol B: Capillary Isoelectric Focusing (cIEF) for pI Determination
System Suitability (Self-Validation): The sample mixture must include two synthetic internal pI markers (e.g., pI 7.0 and pI 10.0)[9]. Because the theoretical pI of ASK is ~9.25, it must elute strictly between these two markers. If the markers do not resolve at their calibrated migration times, the run is automatically invalidated due to ampholyte degradation or capillary coating failure.
-
Master Mix Preparation: Combine the ASK peptide (final concentration 50 µg/mL) with 2% broad-range carrier ampholytes (pH 3-10), cathodic stabilizer (L-arginine), anodic stabilizer (iminodiacetic acid), and the internal pI markers (7.0 and 10.0)[9][10].
-
Capillary Filling: Hydrodynamically fill a 50 µm ID LPA-coated capillary (effective length 24 cm) with the master mix[7][8].
-
Focusing: Submerge the anodic end in 100 mM Phosphoric acid and the cathodic end in 300 mM Sodium Hydroxide. Apply 25 kV for 15 minutes. The ampholytes and the ASK peptide will migrate to their respective pI zones, creating a steady-state pH gradient[10].
-
Chemical Mobilization: Replace the cathodic vial with a chemical mobilizer (e.g., 350 mM Acetic Acid). Reapply voltage (30 kV) for 20 minutes. The hydronium ions will titrate the capillary, moving the focused zones past the UV detector (set to 200 nm for peptide backbone absorbance)[8][9].
-
Calculation: Plot the migration time of the internal markers against their known pI values to create a linear calibration curve. Interpolate the pI of the ASK peptide peak from this curve.
Data Interpretation & Quality Control
By integrating computational predictions[3][4] with self-validating empirical protocols, researchers can confidently characterize the ASK peptide. Discrepancies between theoretical and empirical data usually indicate post-translational modifications (not applicable for synthetic ASK), incomplete deprotection during solid-phase peptide synthesis, or counter-ion adduction (e.g., TFA salts from purification).
Table 2: Quality Control Tolerance Matrix
| Parameter | Computational Target | Empirical Tolerance | Corrective Action if Out of Spec |
| Molecular Weight | 304.34 Da | Check for incomplete synthesis/adducts. | |
| Isoelectric Point | ~9.25 | Verify ampholyte expiration; check capillary coating. | |
| 305.34 | Recalibrate MS mass analyzer. |
References
-
Ala-Ser-Lys | C12H24N4O5 | CID 11162509 - PubChem - NIH Source: pubchem.ncbi.nlm.nih.gov URL: [Link]
-
IPC - Isoelectric Point Calculator - PubMed Source: pubmed.ncbi.nlm.nih.gov URL: [Link]
-
Capillary Isoelectric Focusing (cIEF) Kit Application Guide - SCIEX Source: sciex.com URL: [Link]
-
IPC 2.0 - Bio.tools Source: bio.tools URL: [Link]
-
ProtParam Tool of ExPASy | Protein Analysis | Bioinformatics | Basic Science Series Source: youtube.com URL: [Link]
-
Principles and Applications of Capillary Isoelectric Focusing - Agilent Source: agilent.com URL: [Link]
-
ExPASy: the proteomics server for in-depth protein knowledge and analysis - PMC Source: ncbi.nlm.nih.gov URL: [Link]
-
Instructions for Capillary Electrophoresis Peptide Analysis Kit - Bio-Rad Source: bio-rad.com URL: [Link]
-
Isoelectric Focusing: Expert Tips for Protein Separation - Bitesize Bio Source: bitesizebio.com URL: [Link]
-
Capillary Isoelectric Focusing of Proteins and Peptides Using an In-Line cIEF-ESI Interface with Improved MS Characteristics - PMC Source: ncbi.nlm.nih.gov URL: [Link]
Sources
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- 3. IPC - Isoelectric Point Calculator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ExPASy: the proteomics server for in-depth protein knowledge and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Capillary Isoelectric Focusing of Proteins and Peptides Using an In-Line cIEF-ESI Interface with Improved MS Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
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